molecular formula C11H19NO3 B2583558 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1363381-56-9; 1389264-27-0

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Cat. No.: B2583558
CAS No.: 1363381-56-9; 1389264-27-0
M. Wt: 213.277
InChI Key: ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom (aza) at position 1 and a hydroxy group at position 5. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules. Its spiro architecture imparts conformational rigidity, which can improve target binding selectivity and metabolic stability .

Synthesis: As described in , the compound is synthesized via reduction of tert-butyl-6-oxo-2-azaspiro[3.3]heptan-2-carboxylate using NaBH₄ in methanol, yielding 1-Boc-6-hydroxy-2-azaspiro[3.3]heptane. Subsequent tosylation and iodination steps further modify the structure for downstream applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130100
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-19-1
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane and analogous spirocyclic compounds.

Table 1: Structural and Functional Comparison of Spiro[3.3]heptane Derivatives

Compound Name Heteroatom Positions Substituents Molecular Formula Key Applications/Properties Reference
This compound 1-aza Boc (1), OH (6) C₁₁H₁₉NO₃ Kinase inhibitor precursor
6-Oxa-1-azaspiro[3.3]heptane oxalate 1-aza, 6-oxa Oxalate salt C₇H₁₁NO₅ Ligand in metal coordination
2-Boc-6-hydroxy-2-azaspiro[3.3]heptane 2-aza Boc (2), OH (6) C₁₁H₁₉NO₃ Intermediate for chiral amines
2-Oxa-6-azaspiro[3.3]heptane 6-aza, 2-oxa None C₅H₉NO Building block for heterocycles
trans-6-(Boc-amino)-1-azaspiro[3.3]heptane 1-aza Boc-amino (6) C₁₁H₂₀N₂O₂ Peptide mimetics

Structural Differences and Implications

  • Heteroatom Arrangement :

    • The 1-azaspiro configuration in the target compound contrasts with 2-azaspiro (e.g., 2-Boc-6-hydroxy-2-azaspiro) and mixed oxa/aza systems (e.g., 6-oxa-1-azaspiro). These variations influence electronic distribution and hydrogen-bonding capabilities, affecting solubility and receptor interactions.
    • The Boc group at position 1 in the target compound versus position 2 in 2-Boc-6-hydroxy-2-azaspiro alters steric hindrance and synthetic flexibility .
  • Functional Groups: The hydroxy group at position 6 enhances polarity compared to ethers (e.g., 6-oxa derivatives) or Boc-protected amines (e.g., trans-6-(Boc-amino)). This makes the compound more reactive in nucleophilic substitutions or oxidation reactions. Tosyl or iodinated derivatives () demonstrate the hydroxy group’s utility as a handle for further functionalization, unlike inert substituents like oxalate salts.

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